molecular formula C6H3BrClI B084608 1-Bromo-3-chloro-5-iodobenzene CAS No. 13101-40-1

1-Bromo-3-chloro-5-iodobenzene

Cat. No. B084608
CAS RN: 13101-40-1
M. Wt: 317.35 g/mol
InChI Key: RSGRRCWDCXLEHS-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-iodobenzene is a halogenated aromatic compound with the molecular formula C6H3BrClI . It has a molecular weight of 317.35 g/mol . The IUPAC name for this compound is 1-bromo-3-chloro-5-iodobenzene .


Synthesis Analysis

The synthesis of 1-Bromo-3-chloro-5-iodobenzene has been reported in various studies. One approach involves an eight-step synthesis from benzene . Another method involves a six-step synthesis from aniline . The synthesis can also be achieved through Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-iodobenzene consists of a benzene ring substituted with bromo, chloro, and iodo groups . The exact mass of the compound is 315.81514 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-3-chloro-5-iodobenzene primarily involve electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-chloro-5-iodobenzene include a molecular weight of 317.35 g/mol, a computed XLogP3-AA value of 3.9, and no hydrogen bond donor or acceptor count . The compound has a topological polar surface area of 0 Ų and a complexity of 99.1 .

Scientific Research Applications

Building Blocks in Chemical Synthesis

“1-Bromo-3-chloro-5-iodobenzene” is often used as a building block in chemical synthesis . It can be used to create a variety of complex molecules due to its unique structure and reactivity. The presence of different halogens (bromine, chlorine, and iodine) in the molecule allows for diverse reactions to occur, each leading to different products.

Preparation of Biphenyl Compounds

This compound is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne . Biphenyl compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation of Fluorinated Compounds

“1-Bromo-3-chloro-5-iodobenzene” is also used to prepare 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene . These fluorinated compounds are of interest in materials science and medicinal chemistry due to their unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-iodobenzene in chemical reactions typically involves electrophilic aromatic substitution .

Safety and Hazards

1-Bromo-3-chloro-5-iodobenzene is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the use of 1-Bromo-3-chloro-5-iodobenzene could involve its use as a starting compound in other syntheses, given its reactivity and the ability to attach various substituents to its structure . Halogenated aromatic compounds like this one can be useful in the organic chemistry industry and are essential to the biochemical makeup of living organisms .

properties

IUPAC Name

1-bromo-3-chloro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGRRCWDCXLEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339155
Record name 1-Bromo-3-chloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-5-iodobenzene

CAS RN

13101-40-1
Record name 1-Bromo-3-chloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3-chloro-5-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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